

Spectroscopic Profile of 3-Ethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Ethoxybenzaldehyde** (C₉H₁₀O₂), a key intermediate in the pharmaceutical and flavor industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Ethoxybenzaldehyde** are summarized in the tables below for easy reference and comparison.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	H-7 (Aldehyde)
7.50-7.40	m	-	H-2, H-4, H-6
7.20-7.10	m	-	H-5
4.12	q	7.0	H-8 (Methylene)
1.45	t	7.0	H-9 (Methyl)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
192.4	C-7 (Carbonyl)
159.3	C-3
137.9	C-1
129.8	C-5
123.5	C-6
121.0	C-4
115.0	C-2
63.8	C-8
14.7	C-9

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2980-2850	C-H stretch (aliphatic)
2820, 2720	C-H stretch (aldehyde)
1700	C=O stretch (aromatic aldehyde)
1600, 1585	C=C stretch (aromatic)
1250	C-O stretch (aryl ether)
1040	C-O stretch (alkyl ether)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
149	95	[M-H] ⁺
121	80	[M-C ₂ H ₅] ⁺
93	60	[M-C ₂ H ₅ O] ⁺
65	40	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Ethoxybenzaldehyde** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of liquid **3-Ethoxybenzaldehyde** is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement.

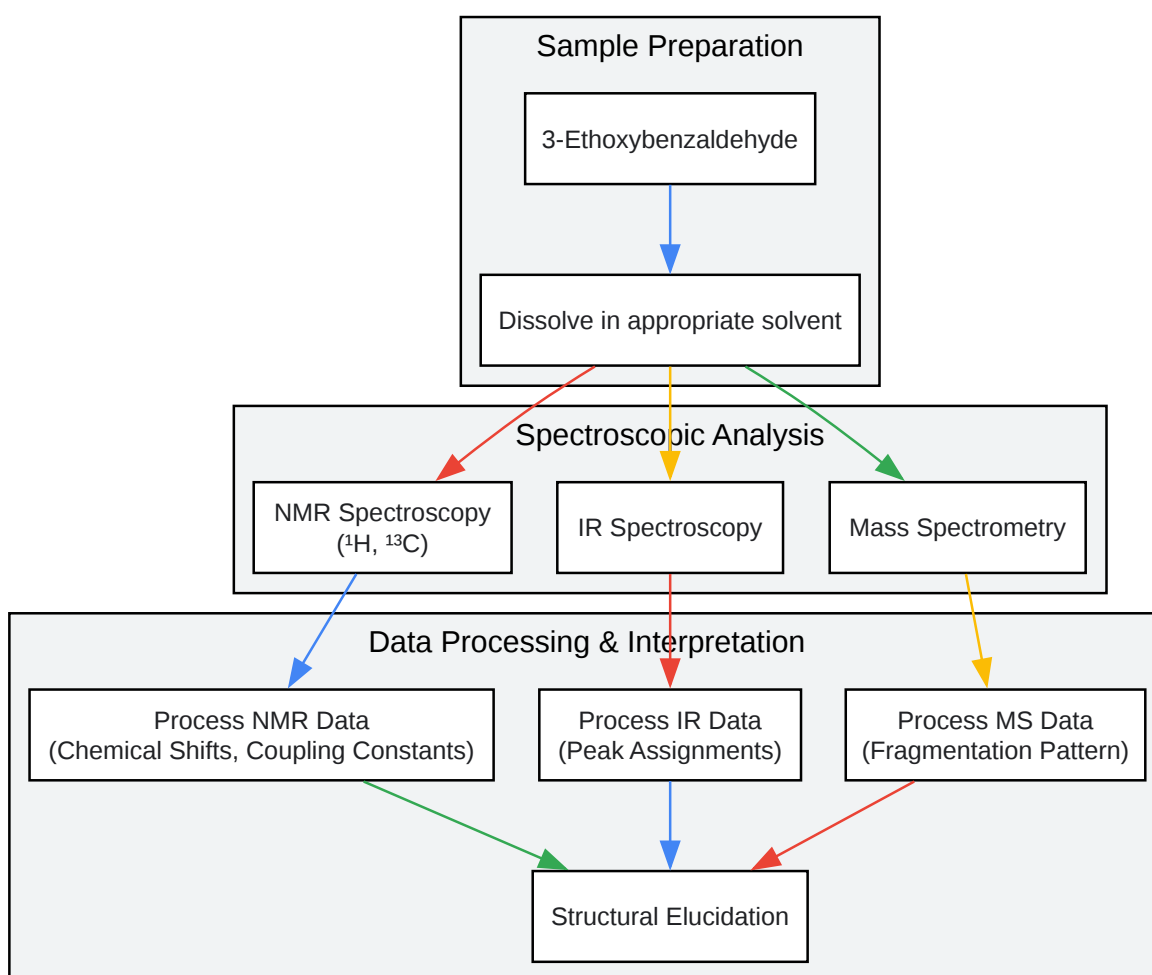
Mass Spectrometry (MS)

Mass spectral data are obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of **3-Ethoxybenzaldehyde** in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **3-Ethoxybenzaldehyde**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. Benzaldehyde, 3-ethoxy- [webbook.nist.gov]
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